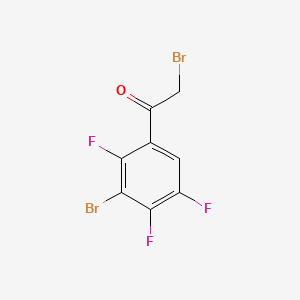
1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((3-Méthylpentan-2-yl)amino)méthyl)cyclohexan-1-ol est un composé chimique de formule moléculaire C13H27NO et d'une masse moléculaire de 213,36 g/mol . Il s'agit d'un dérivé du cyclohexanol avec un groupe amino lié à une chaîne de méthylpentane. Ce composé est principalement utilisé à des fins de recherche et présente diverses applications dans les études scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(((3-Méthylpentan-2-yl)amino)méthyl)cyclohexan-1-ol implique généralement la réaction de la cyclohexanone avec la 3-méthylpentan-2-amine en présence d'un agent réducteur. La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, car il est principalement utilisé à des fins de recherche. La synthèse à grande échelle suivrait probablement des voies de synthèse similaires avec une optimisation du rendement et de la pureté.
Analyse Des Réactions Chimiques
Types de réactions
1-(((3-Méthylpentan-2-yl)amino)méthyl)cyclohexan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former différents dérivés alcooliques.
Substitution : Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des électrophiles comme les halogénoalcanes et les chlorures d'acyle peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la cyclohexanone, tandis que la réduction peut produire divers alcools .
Applications de la recherche scientifique
1-(((3-Méthylpentan-2-yl)amino)méthyl)cyclohexan-1-ol a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence dans les études analytiques.
Biologie : Investigé pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(((3-Méthylpentan-2-yl)amino)méthyl)cyclohexan-1-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclohexanol : Un simple dérivé du cyclohexanol avec un groupe hydroxyle lié au cycle cyclohexane.
3-Méthylpentan-2-amine : Une amine avec une chaîne de méthylpentane, similaire au groupe amino du composé.
Cyclohexanone : Un dérivé cétonique du cyclohexane, qui peut être utilisé comme précurseur dans la synthèse du 1-(((3-Méthylpentan-2-yl)amino)méthyl)cyclohexan-1-ol.
Unicité
1-(((3-Méthylpentan-2-yl)amino)méthyl)cyclohexan-1-ol est unique en raison de sa structure spécifique, qui combine un noyau de cyclohexanol avec une chaîne amino-méthylpentane. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche .
Propriétés
Numéro CAS |
1247577-77-0 |
|---|---|
Formule moléculaire |
C13H27NO |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
1-[(3-methylpentan-2-ylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-4-11(2)12(3)14-10-13(15)8-6-5-7-9-13/h11-12,14-15H,4-10H2,1-3H3 |
Clé InChI |
LMIRCVYVJBRIFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)NCC1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)










![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)
